tert-Butyl 8-aminochromane-3-carboxylate

Description

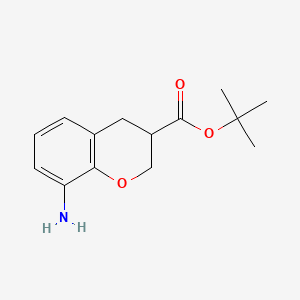

tert-Butyl 8-aminochromane-3-carboxylate is a bicyclic organic compound featuring a chromane backbone (a benzopyran structure with a fused benzene and oxygen-containing dihydropyran ring). This article compares these analogs to infer trends in molecular behavior and applications.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl 8-amino-3,4-dihydro-2H-chromene-3-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)10-7-9-5-4-6-11(15)12(9)17-8-10/h4-6,10H,7-8,15H2,1-3H3 |

InChI Key |

UWORPEGHRSTXQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=C(C(=CC=C2)N)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-aminochromane-3-carboxylate typically involves the following steps:

Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving phenols and aldehydes or ketones.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl esters or tert-butyl carbamates under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl 8-aminochromane-3-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 8-aminochromane-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl 8-aminochromane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the chromane ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with tert-Butyl 8-aminochromane-3-carboxylate, such as bicyclic/heterocyclic frameworks, tert-butyl carboxylate groups, and amino/halogen substituents. Key differences lie in ring systems, substituent positions, and physicochemical properties.

Structural and Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Log P (XLOGP3) | H-Bond Donors | H-Bond Acceptors | Solubility (Log S, ESOL) | Bioavailability Score |

|---|---|---|---|---|---|---|---|---|

| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 | C₁₀H₁₈BrNO₂ | 264.16 | 2.01 | 0 | 3 | -2.64 | 0.55 |

| tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | 1341038-78-5 | C₁₄H₂₆N₂O₂ | 254.37 | N/A | 2 | 4 | N/A | N/A |

| tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 1160246-91-2 | C₁₃H₂₂N₂O₃ | 254.33* | N/A | 1 | 4 | N/A | N/A |

*Calculated based on molecular formula.

Key Observations:

The azabicyclo[3.2.1]octane derivative (CAS 1341038-78-5) has a rigid bicyclic framework with an aminoethyl group, enhancing hydrogen-bonding capacity . The spiro compound (CAS 1160246-91-2) combines a spirocyclic oxygen-nitrogen system, which may improve metabolic stability compared to planar chromane systems .

Lipophilicity and Solubility: The brominated azetidine compound exhibits moderate lipophilicity (Log P = 2.01), favoring membrane permeability but limiting aqueous solubility (Log S = -2.64) .

Bioavailability: The azetidine derivative’s bioavailability score (0.55) suggests moderate absorption, influenced by its low H-bond donor count and balanced Log P .

Bioactivity and Drug-Likeness:

- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate : The bromine atom may confer reactivity as an alkylating agent, useful in covalent inhibitor design. Its Ghose and Veber rule compliance supports drug-likeness .

- However, its two H-bond donors may limit blood-brain barrier (BBB) penetration .

- Spirocyclic Analog : Spiro scaffolds are prized in medicinal chemistry for their conformational restriction, which can enhance target selectivity and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.